KBU2046

Cell viability Prostate cancer Genistein

Researchers studying cancer cell motility face a critical challenge: classical HSP90 inhibitors (e.g., geldanamycin derivatives) cause broad client protein degradation and dose-limiting toxicities, while the parent scaffold genistein introduces estrogenic activity that confounds hormone-sensitive cancer models. KBU2046 solves this by stabilizing the HSP90β/CDC37 heterocomplex-not inhibiting ATPase-selectively blocking motility without cytotoxicity artifacts. • >88% cell viability at 50 μM across six human prostate cell lines; clean anti-motility readout • Orally bioavailable; sustains >24 nM plasma concentrations for 9.3 h after single oral dose in mice • Validated in transwell migration, wound healing, and murine metastasis models (breast, prostate, colon, lung) • ≥98% purity; ships ambient; for research use only

Molecular Formula C15H11FO2
Molecular Weight 242.24 g/mol
Cat. No. B1673367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKBU2046
SynonymsKBU2046;  KBU-2046;  KBU 2046; 
Molecular FormulaC15H11FO2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2
InChIKeyXKAFGKFIJBGYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KBU2046: Small-Molecule Motility Inhibitor


KBU2046 is a small-molecule flavonoid derivative (C₁₅H₁₁FO₂; molecular weight 242.24 g/mol) developed through structural modification of genistein. It functions as an orally bioavailable, highly selective inhibitor of cell motility and invasion in vitro [1]. Unlike classical HSP90 inhibitors that target the ATP-binding domain, KBU2046 binds specifically to the protein–protein interface formed between the chaperone HSP90β and its co-chaperone CDC37, stabilizing this heterocomplex and selectively altering the binding of client proteins that regulate cellular motility [1][2]. This unique binding mode confers a distinct mechanistic and safety profile that differentiates KBU2046 from both its parent scaffold genistein and from conventional HSP90-targeting agents [1].

KBU2046: Why Substitution Fails


Procurement of generic alternatives or structurally related analogs in place of KBU2046 is not scientifically justified due to fundamental differences in mechanism, selectivity, and safety. Classical HSP90 inhibitors (e.g., geldanamycin derivatives) target the ATP-binding domain of HSP90, leading to broad client protein degradation, induction of the heat shock response, and dose-limiting toxicities including hepatotoxicity and cardiotoxicity—hallmarks that KBU2046 completely lacks [1]. Genistein, the parent scaffold from which KBU2046 was optimized, exhibits estrogenic activity and dose-dependent cytotoxicity due to structural similarity to 17β-estradiol, whereas KBU2046 was specifically engineered to retain anti-motility efficacy while eliminating these liabilities [1][2]. Substitution with either compound class would introduce off-target effects, toxicity signals, or reduced efficacy that compromise experimental reproducibility and translational validity [1].

KBU2046: Differentiation Evidence


No Cytotoxicity vs. Genistein

Direct head-to-head comparison demonstrates that KBU2046 exhibits no measurable cytotoxicity (cell viability >88% at 50 μM), whereas genistein, the parent flavonoid scaffold, induces significant cytotoxicity (cell viability reduced to 39–80% across prostate cell lines at 50 μM) [1]. IC₂₀ and IC₅₀ values for KBU2046 were not reached (NR) in all six human prostate cell lines tested, while genistein exhibited IC₅₀ values ranging from 41.7 to 45.3 μM and IC₂₀ values from 17.5 to 30.8 μM depending on the cell line [1].

Cell viability Prostate cancer Genistein Safety pharmacology

No Heat Shock Response Induction

Unlike classical HSP90 inhibitors such as 17-AAG (tanespimycin) and geldanamycin, which bind to the ATP-binding domain of HSP90 and induce a compensatory heat shock response (elevated HSP70 and HSP27 expression), KBU2046 does not induce HSP70 or HSP27 expression at concentrations up to 10 μM [1]. This was demonstrated via western blot analysis in PC3 prostate cancer cells, where 17-AAG induced robust HSP70 upregulation, whereas KBU2046 showed no change from vehicle control [1]. Additionally, KBU2046 binds only to the HSP90β/CDC37 heterocomplex and does not bind to either HSP90β or CDC37 individually [1][2].

HSP90 inhibition Heat shock response Mechanism of action Selectivity

Sustained Oral Bioavailability

Comprehensive pharmacokinetic characterization in CD1 mice demonstrated that a single oral dose of 100 mg/kg KBU2046 achieved sustained plasma concentrations above 24 nM for 9.3 hours [1]. The compound exhibited oral bioavailability (F_oral) sufficient to maintain therapeutic nanomolar blood concentrations, with a three-compartment pharmacokinetic model established to describe concentration–time relationships following both intravenous and oral administration [1][2]. In vivo efficacy studies across three distinct murine models of human prostate and breast cancer demonstrated that KBU2046 inhibits metastasis, decreases bone destruction, and prolongs survival at nanomolar blood concentrations after oral administration [1].

Pharmacokinetics Oral bioavailability In vivo efficacy Mouse models

No Estrogenic Activity vs. Genistein

Genistein, the parent scaffold from which KBU2046 was derived, exhibits estrogenic activity due to structural similarity to 17β-estradiol, a known liability that complicates its use in hormone-sensitive cancer models [1]. Through iterative structure–activity optimization, KBU2046 was engineered to retain anti-motility and anti-metastatic efficacy while eliminating this estrogenic activity [1][2]. Chinese research publications explicitly note that KBU2046 was developed from genistein with the explicit goal of retaining anti-tumor metastasis inhibition while significantly reducing estrogen-like side effects and bone marrow suppression [2].

Estrogenic activity Genistein Safety Structure-activity relationship

Kinase Selectivity Profile

In a LUMIER (luminescence-based mammalian interactome mapping) assay screening 420 different protein kinases in HEK293T cells, KBU2046 (10 μM) produced significant changes (Student's t-test <0.05) in only 17 kinases across two independent experiments (N=5 replicates per condition) [1]. This represents approximately 4% of the kinases screened, supporting a highly restricted client protein modulation profile [1]. In contrast, classical HSP90 inhibitors broadly affect the function of hundreds of cellular kinases and other client proteins due to direct ATP-binding domain inhibition [1]. Among the affected kinases, Raf1 was identified as a key mediator of KBU2046's anti-motility effects, with siRNA-mediated Raf1 knockdown recapitulating the compound's inhibition of wound healing [1].

Kinase selectivity LUMIER assay Client proteins Raf1

HSP90β/CDC37 Heterocomplex Stabilization

In a drug affinity responsive target stability (DARTS) assay, KBU2046 stabilized the HSP90β/CDC37 heterocomplex in a concentration-dependent manner, with the percentage of stabilized heterocomplex increasing as a function of KBU2046 concentration (0.1, 1, 10, and 50 μM) [1]. Quantitative densitometry from three independent experiments demonstrated a statistically significant concentration-dependent increase in protected heterocomplex bands (ANOVA P < 0.05) [1]. In silico modeling identified a novel binding cleft formed at the protein–protein interface, with KBU2046 hydrogen bonding to Gln119 of HSP90β [1][2]. Importantly, KBU2046 does not bind to either HSP90β or CDC37 alone—only to the pre-formed heterocomplex [1].

Protein-protein interaction DARTS assay Chaperone Target engagement

KBU2046: Research Applications


Cell Motility and Invasion Assays

KBU2046 is optimally deployed in transwell migration/invasion assays and wound healing assays using hormone-sensitive cancer cell lines (e.g., MCF-7 breast cancer, LNCaP prostate cancer) where genistein's estrogenic activity would otherwise confound results [1]. The compound's demonstrated ability to inhibit cell motility across four solid cancer types (breast, prostate, colon, lung) in vitro supports its broad utility in cancer cell motility research [1]. At 50 μM, KBU2046 maintains >88% cell viability across six human prostate cell lines, enabling clean assessment of anti-motility effects without cytotoxicity artifacts [1].

Oral Dosing for Metastasis Studies

KBU2046 is indicated for murine metastasis models where oral administration is preferred over intravenous or intraperitoneal routes due to experimental logistics, reduced animal stress, or protocol requirements [1]. The compound's oral bioavailability and sustained nanomolar plasma concentrations (>24 nM for 9.3 hours after single oral dose in mice) support once-daily oral dosing regimens [1]. Efficacy has been validated across three distinct murine models of human prostate and breast cancer metastasis, including orthotopic implantation and cardiac injection models [1][2].

Chaperone Heterocomplex Mechanistic Studies

KBU2046 serves as a precision chemical probe for investigating the functional role of the HSP90β/CDC37 heterocomplex in cell motility regulation [1]. Its unique binding mode—stabilizing the heterocomplex rather than inhibiting HSP90 ATPase activity—makes it a valuable tool for dissecting chaperone biology without the confounding effects of global client protein degradation or heat shock response induction [1]. The compound's restricted kinase client modulation profile (~4% of 420 kinases affected) further supports its utility in focused mechanistic studies [1].

Combination Therapy Studies

KBU2046 is suitable for combination studies with chemotherapeutic agents (e.g., docetaxel, cisplatin) and bone-targeting therapies (e.g., zoledronic acid) [1][2]. Studies demonstrate that KBU2046 does not interfere with docetaxel's anti-tumor action but provides improved inhibition of metastasis compared with monotherapy [1]. In esophageal squamous cell carcinoma models, KBU2046 maintained cisplatin efficacy when combined in vivo and did not inhibit the in vitro efficacy of clinically used chemotherapeutic agents [2]. Additionally, KBU2046 plus zoledronic acid exhibited improved inhibitory efficacy against bone destruction compared with either agent alone [1].

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